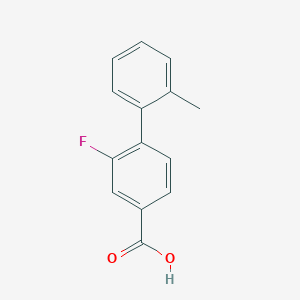

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives, such as “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine”, are important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be based on this basic piperidine structure.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Synthesis of Dipeptidyl Peptidase IV Inhibitors : Derivatives of fluoropyrrolidine, such as 4-fluoropyrrolidine derivatives, have been utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These derivatives serve as synthons for the facile preparation of compounds with potential therapeutic benefits. For instance, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides have been synthesized and converted to various useful intermediates, demonstrating their versatility and application in drug development (Singh & Umemoto, 2011).

Bioactivation and Metabolic Studies : The metabolic activation of fluoropyrrolidine-containing DPP-IV inhibitor analogs has been studied, providing insights into their bioactivation mechanisms. These studies indicate the formation of chemically reactive intermediates, which are essential for understanding the drug's metabolism and potential drug interactions (Xu et al., 2004).

Organic Synthesis and Drug Development

Synthesis of Spirocyclic σ(1) Receptor Ligands : Fluorinated spirocyclic piperidines have been synthesized for use as σ(1) receptor ligands. The synthesis strategy involves key steps that lead to high σ(1) affinity and selectivity, offering promising candidates for radiotracer development. This showcases the compound's utility in creating imaging agents for the central nervous system (Maestrup et al., 2011).

Development of Fluorinated Piperidines : A method for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been reported. This process enables the chemoselective reduction of fluoropyridines, which is significant for the synthesis of drug compounds and the creation of enantioenriched fluorinated piperidines (Wagener et al., 2020).

CC Chemokine Receptor 2 Antagonists : 3-Aminopyrrolidine derivatives, through structure-activity relationship studies, have led to the identification of potent human chemokine receptor 2 (hCCR2) antagonists. This demonstrates the compound's potential in developing treatments targeting inflammatory diseases (Lim et al., 2010).

Mécanisme D'action

While specific information on the mechanism of action of “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine” is not available, piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(3-Fluoropyrrolidine-1-carbonyl)piperidine”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

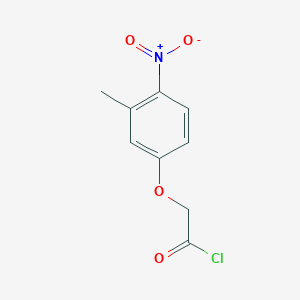

(3-fluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDUSAKHZPJHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)